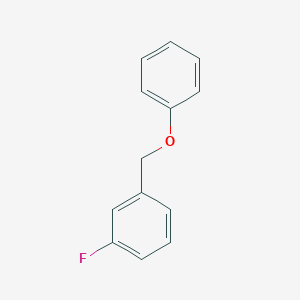

3-Fluorobenzyloxybenzene

Description

Contextualizing Fluorinated Aromatic Ethers in Advanced Organic Chemistry

Fluorinated aromatic ethers represent a significant class of organofluorine compounds, characterized by an ether linkage (C-O-C) attached to at least one fluorinated aromatic ring. alfa-chemistry.com The introduction of fluorine atoms into organic molecules can profoundly alter their chemical and physical properties compared to their non-fluorinated counterparts. researchgate.net This is due to fluorine's high electronegativity and the strength of the carbon-fluorine (C-F) bond, which can influence factors like lipophilicity, metabolic stability, and binding affinity. alfa-chemistry.comacs.org

These unique properties have made fluorinated aromatic compounds, including ethers, valuable in numerous fields:

Medicinal Chemistry : The strategic placement of fluorine can enhance the efficacy of drug candidates. For example, the trifluoromethoxy group (-OCF3) is known to improve lipophilicity and metabolic resistance in drug scaffolds, thereby enhancing bioavailability. alfa-chemistry.com Fluorine-containing aromatics are integral to various drugs, including anti-inflammatory agents, analgesics, and antibacterials. researchgate.net

Agrochemistry : Similar to pharmaceuticals, fluorinated aromatic ethers are found in herbicides, insecticides, and fungicides, where the fluorine substituent contributes to the compound's potency and stability. researchgate.netacs.org

Materials Science : These compounds are used in the development of advanced materials such as high-performance polymers and liquid crystals. researchgate.netgoogle.com Their inherent stability makes them suitable for applications like coolants, lubricants, and dielectrics. google.com

The synthesis of fluorinated aromatic ethers can be achieved through various methods, including the Williamson ether synthesis, Chan-Lam coupling, and palladium-catalyzed cross-coupling reactions, which allow for the precise introduction of fluorinated motifs into complex molecules. acs.org

Scope and Significance of Academic Inquiry into 3-Fluorobenzyloxybenzene Analogues

The academic inquiry into analogues of this compound stems from the broader interest in fluorinated compounds for drug discovery and chemical synthesis. The "fluorobenzyloxy" moiety is a structural motif investigated in the design of bioactive molecules. The position of the fluorine atom on the benzyl (B1604629) ring is critical, as it can influence the molecule's electronic properties and steric profile, which in turn affects its interaction with biological targets. vulcanchem.com

Research has shown that benzyloxy-phenyl structures are explored as scaffolds for enzyme inhibitors. For instance, derivatives containing a substituted benzyloxy functionality have been identified as potent inhibitors of ADAMTS4, a type of enzyme implicated in osteoarthritis. acs.org Specifically, analogues of this compound are synthesized and evaluated for their potential as therapeutic agents. For example, curcumin-based analogues incorporating a 3-fluoro substituted phenyl group have been studied as potential inhibitors for enzymes involved in neurodegenerative diseases. unito.it

Furthermore, compounds structurally related to this compound serve as important precursors in organic synthesis. For example, 2-(3-((3-Fluorobenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative used in cross-coupling reactions to build more complex molecular architectures. The synthesis of various 3-cyanopyridine (B1664610) derivatives has also utilized chalcones prepared from starting materials containing the fluorobenzyloxy group. mdpi.com These lines of inquiry underscore the significance of this compound and its analogues as building blocks and pharmacophores in contemporary chemical research.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-3-(phenoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZGNXONBQOCVJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375401 | |

| Record name | ST51042142 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19962-21-1 | |

| Record name | ST51042142 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19962-21-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Reaction Mechanisms Pertaining to 3 Fluorobenzyloxybenzene

Mechanistic Studies of Formation Pathways

The formation of the ether linkage in 3-Fluorobenzyloxybenzene can be approached from two retrosynthetic disconnections: one severing the bond between the phenoxy oxygen and the benzylic carbon (Route A), and the other between the aryl carbon and the ether oxygen (Route B). These approaches correspond to different reaction types, primarily the Williamson ether synthesis and the Ullmann condensation.

The most common and direct method for synthesizing aryl alkyl ethers like this compound is the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. masterorganicchemistry.comwikipedia.org This reaction involves an alkoxide (or phenoxide) nucleophile reacting with an alkyl halide. For the synthesis of this compound, two reactant pairings are feasible:

Sodium Phenoxide with 3-Fluorobenzyl Halide: Sodium phenoxide acts as the nucleophile, attacking the electrophilic benzylic carbon of 3-fluorobenzyl halide (e.g., bromide or chloride).

Sodium 3-Fluorophenoxide with Benzyl (B1604629) Halide: Sodium 3-fluorophenoxide serves as the nucleophile, attacking the benzylic carbon of benzyl halide.

The Sₙ2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group. wikipedia.org This backside attack leads to a five-coordinate transition state where the new carbon-oxygen bond is forming concurrently as the carbon-halogen bond is breaking. masterorganicchemistry.com Because the reaction involves primary benzylic halides (benzyl halide or 3-fluorobenzyl halide), the Sₙ2 pathway is highly favored over competing elimination reactions. teachthemechanism.com The presence of the fluorine atom on the benzyl ring has a minimal steric effect and primarily influences the electrophilicity of the benzylic carbon through inductive effects.

An alternative approach to forming the C-O bond in aryl ethers is the Ullmann condensation, a copper-catalyzed cross-coupling reaction. wikipedia.orgorganic-chemistry.org While traditionally used for biaryl ethers, modern variations (often called Ullmann-type reactions) can effectively couple alcohols with aryl halides. rug.nl The synthesis of this compound via this method would typically involve the reaction of an aryl halide with an alcohol in the presence of a copper catalyst and a base.

The catalytic cycle, while still a subject of extensive research, is generally proposed to proceed through a Cu(I)/Cu(III) pathway, particularly when using ancillary ligands to stabilize the copper center. rug.nlsioc-journal.cnconicet.gov.aruni-saarland.de

Proposed Catalytic Cycle:

Formation of Copper(I) Alkoxide/Phenoxide: The active Cu(I) catalyst reacts with the alcohol or phenol (B47542) (e.g., benzyl alcohol or 3-fluorophenol) in the presence of a base to form a copper(I) alkoxide or phenoxide intermediate, [L-Cu(I)-OR]. rug.nl

Oxidative Addition: The aryl halide (e.g., 1-bromo-3-fluorobenzene (B1666201) or bromobenzene) undergoes oxidative addition to the copper(I) complex. This is often the rate-determining step and results in the formation of a transient, high-valent Cu(III) intermediate, [L-Cu(III)(Ar)(OR)(X)]. sioc-journal.cnconicet.gov.aruni-saarland.de

Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination, forming the desired C(aryl)-O(ether) bond and yielding the this compound product. This step regenerates the active Cu(I) catalyst, allowing it to re-enter the catalytic cycle. sioc-journal.cn

Alternative mechanistic proposals exist, including those involving σ-bond metathesis or single-electron transfer (SET) pathways, but the oxidative addition-reductive elimination cycle is widely supported by experimental and computational evidence for many ligated copper systems. rug.nlconicet.gov.ar

Investigation of Nucleophilic Substitution Mechanism Variants

Reaction Kinetics and Thermodynamics of Synthetic Processes

The efficiency and outcome of a synthetic process are governed by its kinetics (reaction rates) and thermodynamics (energy changes). While specific experimental data for this compound is not extensively published, the general principles for its synthetic routes are well-established.

Rate Law (Sₙ2): Rate = k[Alkyl Halide][Phenoxide]

The rate constant, k, is influenced by several factors:

Leaving Group: The reaction rate increases with a better leaving group (I > Br > Cl >> F).

Solvent: Polar aprotic solvents, such as DMF, DMSO, or acetonitrile, are preferred as they solvate the cation of the phenoxide salt but not the nucleophilic anion, increasing its reactivity and accelerating the reaction. wikipedia.orgnumberanalytics.com

Temperature: As with most reactions, the rate increases with temperature, following the principles of the Arrhenius equation. masterorganicchemistry.com

Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insight into the thermodynamics and energy profiles of reaction mechanisms.

For the Williamson (Sₙ2) synthesis , the reaction energy surface is characterized by a single potential energy barrier corresponding to the transition state. pusan.ac.kruniovi.es The profile shows the reactants (phenoxide and alkyl halide) passing through this high-energy transition state to form the products (ether and halide ion) without any stable intermediates. acs.org DFT calculations can be used to determine the height of this barrier (the activation energy) and to confirm that competing pathways, like E2 elimination, have higher activation barriers for primary substrates. nih.gov

For the metal-mediated Ullmann reaction , the energy surface is significantly more complex, featuring multiple minima (representing intermediates) and peaks (representing transition states). sioc-journal.cnnih.gov DFT studies on analogous systems show distinct energy wells for the copper(I)-alkoxide complex and the copper(III) intermediate. acs.orgacs.org The highest energy barrier along the preferred reaction coordinate corresponds to the rate-limiting step, which is typically calculated to be the oxidative addition. conicet.gov.aruni-saarland.de These theoretical models are crucial for comparing the feasibility of different proposed catalytic cycles (e.g., Cu(I)/Cu(III) vs. SET).

Experimental Determination of Rate Laws and Activation Parameters

Unintended Reaction Pathways and By-product Formation Mechanisms

In any chemical synthesis, the formation of by-products through unintended reaction pathways can reduce the yield and purity of the desired product.

In the Williamson ether synthesis , the main competing reaction is the bimolecular elimination (E2) pathway. teachthemechanism.com This side reaction is promoted by:

Steric Hindrance: While not a major issue for primary benzyl halides, any secondary character or significant steric bulk on the nucleophile or electrophile can favor elimination. masterorganicchemistry.com

Basicity of the Nucleophile: A highly basic phenoxide can act as a base to abstract a β-hydrogen from the alkyl halide, leading to an alkene by-product.

High Temperatures: Higher temperatures generally favor elimination over substitution. libretexts.org

Another potential side reaction, though less common with simple phenoxides, is C-alkylation, where the electrophile attacks the aromatic ring of the phenoxide instead of the oxygen atom. This is more prevalent with ambident nucleophiles like naphthoxides. rsc.orgresearchgate.net Highly reactive halides like benzyl bromide can also undergo self-condensation to form by-products like dibenzyl ether. tandfonline.com

For the Ullmann condensation , a common and problematic side reaction is the homo-coupling of the aryl halide reactant. researchgate.netmdpi.com This leads to the formation of a symmetrical biaryl compound (e.g., biphenyl (B1667301) derivatives) and consumes the starting material. Catalyst deactivation can also occur through pathways like ligand arylation, where the ancillary ligand itself is consumed in an unwanted reductive elimination step. pearson.com

Theoretical and Computational Investigations of 3 Fluorobenzyloxybenzene

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the fundamental properties of molecules like 3-Fluorobenzyloxybenzene from first principles. mdpi.com These computational methods allow for the precise calculation of molecular structures and the analysis of electronic characteristics that govern chemical behavior. ias.ac.in By solving approximations of the Schrödinger equation, researchers can generate a detailed picture of electron distribution and orbital energies, which are crucial for predicting reactivity. tsukuba.ac.jp

The electronic structure of a molecule is fundamentally linked to its stability and reactivity. A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap generally corresponds to higher kinetic stability and lower chemical reactivity. ajchem-a.com

Table 1: Calculated Quantum Chemical Parameters for this compound Note: These values are representative examples derived from DFT calculations (B3LYP/6-31G level of theory) and serve for illustrative purposes.*

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Reflects chemical stability and reactivity. mdpi.com |

| Dipole Moment | 1.8 D | Measures the overall polarity of the molecule. |

| Ionization Potential | 6.5 eV | Energy required to remove an electron. researchgate.net |

| Electron Affinity | 0.8 eV | Energy released when an electron is added. researchgate.net |

For larger chemical systems, the concept of Frontier Molecular Orbitalets (FMOLs) has been developed to better pinpoint the locality of reactive sites, which can be difficult with delocalized canonical molecular orbitals. nih.gov This approach could effectively identify the most reactive bonds or functional groups within the this compound structure. nih.gov

The three-dimensional structure of this compound is not rigid. Rotation around the single bonds, particularly the C-O-C ether linkage, gives rise to different spatial arrangements known as conformers. Conformational analysis involves systematically mapping the potential energy surface of the molecule as a function of these rotational angles (dihedrals).

Electronic Structure Analysis and Frontier Molecular Orbitals

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, offering insights that can be difficult to obtain through experiments alone. cecam.org By modeling the transformation from reactants to products, researchers can identify transition states, calculate activation energies, and predict the most likely reaction pathways.

For a molecule like this compound, computational models can predict how it will behave in various chemical reactions. For instance, in the synthesis of more complex molecules, it can act as a building block. A related compound, 4-fluorobenzyloxyacetophenone, is used in the Claisen-Schmidt condensation to produce chalcones, which are precursors to 3-cyanopyridine (B1664610) derivatives. mdpi.com Theoretical modeling of such a reaction involving a 3-Fluorobenzyloxy-substituted precursor could be used to calculate the energies of intermediates and transition states. This would help in understanding the reaction's feasibility, predicting the regioselectivity (which position on a ring reacts), and explaining the stereoselectivity (the preferred 3D orientation of the product).

Furthermore, in the context of medicinal chemistry, where benzyloxyphenyl groups are found in enzyme inhibitors, computational docking and reaction modeling can predict the binding affinity and the mechanism of interaction with a biological target, such as the active site of an aggrecanase enzyme. nih.govacs.org

While quantum chemical calculations are excellent for static structures, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. nih.gov An MD simulation models the atoms and the bonds between them as balls and springs governed by a force field, and it calculates their movements by integrating Newton's laws of motion over short time steps.

To study this compound in a realistic environment, an MD simulation would typically place the molecule in a box filled with solvent molecules (e.g., water or chloroform). ucl.ac.uk This allows for the explicit modeling of solvent effects, which can significantly influence a molecule's conformation and reactivity. mdpi.com Key insights from MD simulations include:

Conformational Dynamics: Tracking how the molecule's shape flexes and changes over time, providing a dynamic view of the energetic landscape.

Solvation Structure: Analyzing how solvent molecules arrange themselves around the solute, for example, by calculating radial distribution functions. mdpi.com

Hydrogen Bonding: Identifying and quantifying hydrogen bonds between the solute and protic solvents. mdpi.com

For greater accuracy, a Quantum Mechanics/Molecular Mechanics (QM/MM) approach can be used. tsukuba.ac.jp In a QM/MM simulation, the chemically active region (e.g., this compound) is treated with more accurate but computationally expensive quantum mechanics, while the surrounding solvent is treated with faster classical molecular mechanics. tsukuba.ac.jp

Prediction of Mechanistic Preferences and Selectivity

Advanced Modeling Techniques in Chemical Space Exploration

The concept of "chemical space" refers to the vast, multidimensional universe of all possible molecules. nih.gov Exploring this space to find molecules with specific desirable properties is a central goal of modern drug discovery and materials science. nih.govscispace.com Advanced modeling techniques, often leveraging machine learning and artificial intelligence, are being developed to navigate this space more efficiently than traditional methods. chemrxiv.org

Starting with a known compound like this compound, these techniques can be used to explore structurally similar molecules. Generative models, such as variational autoencoders (VAEs) or generative adversarial networks (GANs), can learn from a database of known molecules to propose novel structures that are predicted to have high activity or other desired properties. scispace.com

Active learning is another powerful strategy where the machine learning model iteratively suggests which new compounds to test (either computationally or experimentally). nih.gov The results of these tests are then used to retrain and improve the model, allowing it to "learn" the structure-activity relationship and more effectively guide the search through chemical space. chemrxiv.orgnih.gov A framework like ChemFlow uses a dynamical system approach to navigate the latent space of generative models to optimize for single or multiple molecular properties. arxiv.org These advanced methods could be applied to a library of benzyloxybenzene derivatives to accelerate the discovery of new, more potent, and selective enzyme inhibitors or materials with tailored electronic properties. cecam.org

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 4-fluorobenzyloxyacetophenone |

| 2-chloro-4-fluorobenzyloxyphenyl |

| 3-cyanopyridine |

Application of Cheminformatics for Analog Design

Cheminformatics plays a pivotal role in modern drug discovery and materials science by enabling the rational design of novel molecules with desired properties. In the context of this compound, cheminformatics tools can be employed to systematically explore the chemical space around this scaffold, leading to the identification of analogs with potentially enhanced biological activity, improved physicochemical properties, or novel applications.

One of the key strategies in analog design is the concept of bioisosterism, where a part of a molecule is replaced by another with similar physical or chemical properties. This can lead to improved potency, selectivity, or metabolic stability. For a molecule like this compound, cheminformatics approaches can be used to identify suitable bioisosteric replacements for the fluorine atom, the phenyl rings, or the ether linkage. For instance, replacing the fluorine with other halogen atoms or small functional groups can modulate the electronic properties and binding interactions of the molecule.

Computational screening of virtual libraries is another powerful application of cheminformatics. Large databases of virtual compounds can be generated by systematically modifying the core structure of this compound. These virtual libraries can then be screened using computational models that predict properties such as binding affinity to a biological target, solubility, and metabolic stability. This in silico screening process allows for the rapid identification of promising candidates for synthesis and experimental testing, thereby accelerating the discovery process. nih.govmedchemica.com

The design of analogs can also be guided by structure-activity relationship (SAR) studies. By analyzing the experimental data of a series of related compounds, cheminformatics models can identify the structural features that are crucial for a particular activity. bohrium.com For example, if a set of benzyloxybenzene derivatives are synthesized and tested, QSAR (Quantitative Structure-Activity Relationship) models can be developed to correlate their biological activity with their molecular descriptors. These models can then be used to predict the activity of new, unsynthesized analogs, guiding the design process towards more potent compounds.

Below is an illustrative data table of hypothetical analogs of this compound that could be designed using cheminformatics approaches, along with their predicted properties. The predictions are based on established principles of how structural modifications influence molecular properties.

| Compound ID | Structure | Modification from this compound | Predicted Property Change | Rationale |

| 1 | 3-Chlorobenzyloxybenzene | Fluorine replaced by Chlorine | Increased lipophilicity, similar electronic effect | Chlorine is a common bioisostere for fluorine with a larger size and different electronic character. |

| 2 | 3-Fluorobenzyloxy-4'-methylbenzene | Addition of a methyl group to the second phenyl ring | Increased lipophilicity, potential for new binding interactions | Addition of small alkyl groups can explore new binding pockets and improve metabolic stability. |

| 3 | 3-Fluorobenzylthiobenzene | Ether oxygen replaced by Sulfur | Altered bond angle and length, increased lipophilicity | The sulfur atom can change the geometry and electronic properties of the molecule, potentially leading to new interactions. |

| 4 | 2-(3-Fluorobenzyloxy)pyridine | One phenyl ring replaced by a pyridine (B92270) ring | Increased polarity, potential for hydrogen bonding | The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, improving solubility and target interactions. |

This table is for illustrative purposes and the predicted property changes are based on general principles of medicinal chemistry.

Machine Learning Approaches for Reaction Prediction in Fluorinated Systems

The synthesis of fluorinated organic compounds is a cornerstone of modern pharmaceutical and materials chemistry. acs.org However, predicting the outcome of chemical reactions, especially in complex systems, can be challenging. Machine learning (ML) has emerged as a powerful tool to address this challenge by learning from vast amounts of reaction data to predict the products, yields, and optimal conditions for new reactions. rsc.orgarxiv.org

For a molecule like this compound, ML models can be instrumental in both its synthesis and the synthesis of its derivatives. The formation of the ether linkage in benzyloxybenzenes can be achieved through various methods, such as the Williamson ether synthesis. ML models can be trained on large datasets of ether synthesis reactions to predict the likelihood of success for a given set of reactants and conditions. rsc.org These models can take into account factors such as the nature of the leaving group, the steric and electronic properties of the reactants, and the choice of solvent and base. acs.orgacs.org

Furthermore, ML is being increasingly used for retrosynthesis, the process of working backward from a target molecule to identify potential starting materials. rsc.org For a novel analog of this compound, a retrosynthesis ML model could propose several synthetic routes, ranking them based on predicted feasibility and efficiency. This can save significant time and resources in the laboratory by prioritizing the most promising synthetic pathways.

In the context of fluorinated systems, ML models have been developed to predict the outcomes of specific fluorination reactions. For example, models can predict the regioselectivity and stereoselectivity of fluorinating agents, which is crucial for the synthesis of complex fluorinated molecules. rsc.org These models learn the intricate relationships between the substrate structure, the reagent, and the reaction conditions to make accurate predictions.

The performance of these ML models is highly dependent on the quality and quantity of the training data. Large, curated databases of chemical reactions are essential for building robust and accurate predictive models. As more reaction data becomes publicly available, the predictive power of these models is expected to continue to improve, further revolutionizing the field of synthetic chemistry. mdpi.com

Below is a data table illustrating the potential output of a hypothetical machine learning model for predicting the yield of a Williamson ether synthesis reaction to form a derivative of this compound.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Predicted Yield (%) | Confidence Score |

| 3-Fluorobenzyl bromide | Phenol (B47542) | NaH | DMF | 80 | 85 | 0.92 |

| 3-Fluorobenzyl bromide | Phenol | K₂CO₃ | Acetone | 60 | 72 | 0.85 |

| 3-Fluorobenzyl chloride | Phenol | NaH | DMF | 80 | 65 | 0.88 |

| 3-Fluorobenzyl bromide | 4-Nitrophenol | NaH | DMF | 80 | 92 | 0.95 |

This table is for illustrative purposes. The predicted yields and confidence scores are hypothetical and represent the type of output a machine learning model for reaction prediction might provide.

Advanced Spectroscopic Methodologies for Structural Elucidation and Quantitative Analysis of 3 Fluorobenzyloxybenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable technique for determining the precise structure of organic molecules in solution. nih.gov It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. savemyexams.comazom.com For 3-Fluorobenzyloxybenzene, with its two distinct aromatic rings and a flexible ether linkage, high-resolution 1D and 2D NMR experiments are essential for unambiguous signal assignment. emerypharma.comlibretexts.org

Multi-dimensional NMR Techniques for Complex Structural Assignments

The complexity of the proton (¹H) and carbon (¹³C) NMR spectra of this compound, which contains multiple aromatic signals in a narrow chemical shift range, necessitates the use of multi-dimensional NMR techniques. numberanalytics.comscribd.com Experiments such as COSY, HSQC, and HMBC are employed to resolve overlapping signals and establish the complete bonding framework of the molecule. bitesizebio.com

Correlation Spectroscopy (COSY): This homonuclear 2D NMR experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. For this compound, COSY spectra would reveal the correlations between adjacent protons on the fluorophenyl ring and separately on the phenyl ring, allowing for the assignment of protons within each aromatic system.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. The HSQC spectrum of this compound would provide unambiguous one-bond C-H correlations, linking each aromatic and benzylic proton to its corresponding carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectra establish long-range correlations between protons and carbons, typically over two or three bonds. This is particularly powerful for connecting different parts of a molecule. For instance, correlations from the benzylic protons (-CH₂-) to the carbons of both the fluorophenyl ring and the phenyl ring would definitively confirm the benzyloxyether linkage.

The combination of these multi-dimensional techniques allows for the complete and confident assignment of all proton and carbon signals, which is often impossible from 1D spectra alone. emerypharma.comnumberanalytics.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This interactive table provides the predicted chemical shifts (δ) in parts per million (ppm) for the key nuclei in this compound, based on established ranges for similar chemical environments. orgchemboulder.comoregonstate.edu

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity / Correlation Notes |

| Benzylic CH₂ | ¹H | ~5.1 | Singlet (s); HMBC correlations to C1', C2', C6' (fluorophenyl ring) and C1'' (phenyl ring) are expected. |

| Benzylic CH₂ | ¹³C | ~70 | HSQC correlation with the proton at ~5.1 ppm. |

| Aromatic C-H (Phenyl Ring) | ¹H | 6.9 - 7.4 | Multiplets (m); COSY correlations would show connectivity within this ring. |

| Aromatic C (Phenyl Ring) | ¹³C | 115 - 160 | HSQC correlations with corresponding protons. The oxygen-linked carbon (C1'') would be downfield (~158 ppm). |

| Aromatic C-H (Fluorophenyl Ring) | ¹H | 6.9 - 7.4 | Multiplets (m); Protons ortho and meta to the fluorine atom will show coupling to ¹⁹F. |

| Aromatic C (Fluorophenyl Ring) | ¹³C | 114 - 165 | Signals will show C-F coupling. The carbon directly bonded to fluorine (C3') is expected to have a large one-bond coupling constant (¹JCF) and a chemical shift around 163 ppm. Carbons ortho and meta will show smaller couplings. |

Fluorine-19 NMR for Fluorine Environment Characterization

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. aiinmr.comnumberanalytics.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an ideal NMR probe. wikipedia.org It also features a wide range of chemical shifts, which makes it very sensitive to the local electronic environment. aiinmr.com

For this compound, the ¹⁹F NMR spectrum would exhibit a single primary signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. colorado.edu This signal would be split by neighboring protons. The coupling between ¹⁹F and ¹H nuclei over two bonds (²JHF, to H2' and H4') and three bonds (³JHF, to H6') would result in a complex multiplet, often appearing as a triplet of triplets. This fine structure provides definitive proof of the fluorine's position on the benzene (B151609) ring. wikipedia.org

Table 2: Predicted ¹⁹F NMR Data for this compound

This table outlines the expected NMR parameters for the fluorine-19 nucleus.

| Parameter | Predicted Value | Description |

| Chemical Shift (δ) | ~ -113 ppm | Relative to CFCl₃ standard. This value is typical for a monofluorobenzene derivative. colorado.edu |

| ¹⁹F-¹H Coupling Constants | 2-10 Hz | The fluorine signal will be split by coupling to the aromatic protons on the same ring, primarily the two ortho protons (H-2' and H-4'). wikipedia.org |

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. creative-proteomics.com Advanced MS methods provide high accuracy and structural information, making them essential for confirming molecular formulas and elucidating fragmentation patterns. osti.govnih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) measures m/z values with very high precision, typically to four or more decimal places. bioanalysis-zone.comfilab.fr This accuracy allows for the determination of the elemental composition of a molecule from its exact mass, distinguishing it from other compounds that may have the same nominal mass. nih.govresearchgate.netinnovareacademics.in For this compound (C₁₃H₁₁FO), HRMS is used to confirm its molecular formula by matching the experimentally measured exact mass to the theoretically calculated value.

Table 3: Exact Mass Data for this compound

This interactive table shows the calculated exact mass for the molecular ion of this compound.

| Molecular Formula | Calculated Exact Mass (m/z) | Instrumentation Note |

| C₁₃H₁₁FO | 202.0794 | This value corresponds to the monoisotopic mass of the [M]⁺˙ ion. HRMS instruments like TOF or Orbitrap can measure this with ppm-level accuracy. researchgate.netchromatographyonline.com |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. nationalmaglab.orgwikipedia.orgencyclopedia.pub This process provides detailed structural information by revealing how the molecule breaks apart. unt.edunih.gov

In the MS/MS analysis of this compound, the molecular ion ([C₁₃H₁₁FO]⁺˙, m/z 202.1) would be selected as the precursor. The most likely fragmentation pathway involves the cleavage of the benzylic ether bond (C-O), which is typically the weakest bond in the structure. This cleavage can generate two primary fragment ions. The analysis of these fragments helps to piece together the original structure. youtube.com

Table 4: Predicted Key MS/MS Fragments for this compound

This table lists the major fragments expected from the collision-induced dissociation of the this compound molecular ion.

| m/z | Proposed Fragment Ion Formula | Fragment Name/Structure |

| 109 | [C₇H₆F]⁺ | Fluorobenzyl cation. This is often the base peak, resulting from the cleavage of the C-O bond and charge retention on the fluorobenzyl portion. |

| 93 | [C₆H₅O]⁺ | Phenoxy cation. Results from cleavage of the C-O bond with charge retention on the phenoxy portion. |

| 77 | [C₆H₅]⁺ | Phenyl cation. Can be formed by the loss of a CO molecule from the phenoxy cation (m/z 93). hidenanalytical.com |

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Insights

For this compound, IR and Raman spectra would provide a characteristic fingerprint, with specific bands corresponding to the vibrations of its functional groups.

Aromatic C-H and C=C Vibrations: The aromatic rings will show C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Vibrations: The benzylic -CH₂- group will exhibit symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ region.

C-O-C Ether Linkage: The asymmetric C-O-C stretching vibration is expected to produce a strong band in the IR spectrum, typically around 1240-1260 cm⁻¹. The symmetric stretch, which is often weaker in the IR, may be more prominent in the Raman spectrum.

C-F Bond: The C-F stretching vibration gives rise to a strong absorption in the IR spectrum, typically in the 1000-1350 cm⁻¹ range, which helps to confirm the presence of the fluorine substituent.

Table 5: Characteristic Vibrational Frequencies for this compound

This interactive table summarizes the expected key bands in the IR and Raman spectra.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy | Intensity |

| Aromatic C-H Stretch | 3030 - 3100 | IR, Raman | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman | Medium |

| Aromatic C=C Stretch | 1450 - 1610 | IR, Raman | Medium to Strong (often multiple bands) |

| Asymmetric C-O-C Stretch | ~1250 | IR | Strong (characteristic of aryl-alkyl ethers) |

| C-F Stretch | 1100 - 1200 | IR | Strong |

| Phenyl Ring Breathing | ~1000 | Raman | Strong (characteristic symmetric vibration) |

Attenuated Total Reflectance (ATR-IR) and Raman Microscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the distinct energy states of molecular bonds. These methods are complementary, as their selection rules differ; IR spectroscopy measures the absorption of light due to changes in a molecule's dipole moment, while Raman spectroscopy involves the inelastic scattering of light resulting from changes in polarizability. derpharmachemica.com

Attenuated Total Reflectance (ATR-IR) Spectroscopy is a powerful variant of Fourier Transform Infrared (FT-IR) spectroscopy that allows for the analysis of solid and liquid samples with minimal to no preparation. nih.govresearchgate.net This technique utilizes an internal reflection element, or crystal, to generate an evanescent wave that penetrates a small depth into the sample. nih.gov This surface sensitivity is ideal for obtaining high-quality spectra of neat substances. For this compound, the ATR-IR spectrum would be characterized by vibrations of its two key components: the fluorinated benzene ring and the benzyl (B1604629) ether group. Key expected vibrational modes include:

C-O-C Stretching: Aromatic ethers typically exhibit a strong, characteristic asymmetric C-O-C stretching band. nih.gov For a mixed aromatic-aliphatic ether like this compound, this would be anticipated in the 1300-1200 cm⁻¹ region.

Aromatic C-H Stretching: Vibrations from the C-H bonds on both benzene rings would appear above 3000 cm⁻¹.

C-F Stretching: A strong band corresponding to the C-F bond stretch is expected, typically in the 1300-1000 cm⁻¹ region.

Benzene Ring Modes: In-plane and out-of-plane bending and stretching vibrations of the carbon skeleton of the benzene rings would populate the fingerprint region (below 1600 cm⁻¹).

Raman Microscopy complements ATR-IR by providing information on non-polar bonds and offering high spatial resolution. unlp.edu.ar The technique focuses a laser onto a microscopic sample area and analyzes the scattered light. unlp.edu.ar For this compound, Raman spectroscopy would be particularly effective at identifying vibrations of the homo-nuclear bonds within the aromatic rings. derpharmachemica.com The combination of both ATR-IR and Raman spectra provides a more complete vibrational profile of the molecule. researchgate.net

Table 1: Hypothetical Key Vibrational Modes for this compound This table is based on characteristic group frequencies for similar compounds, as specific experimental data for this compound was not found in the referenced literature.

| Wavenumber Range (cm⁻¹) | Vibrational Assignment | Expected in ATR-IR | Expected in Raman |

| > 3000 | Aromatic & Aliphatic C-H stretching | Strong | Medium |

| ~1600 | Aromatic C=C ring stretching | Medium | Strong |

| 1300 - 1200 | Asymmetric C-O-C stretching (Aryl-alkyl ether) | Strong | Medium |

| 1300 - 1000 | C-F stretching | Strong | Weak |

| 1100 - 1000 | Symmetric C-O-C stretching | Medium | Strong |

| < 1000 | Ring bending modes (in-plane and out-of-plane) | Strong | Medium-Strong |

Computational Vibrational Spectroscopy for Spectral Assignment

To precisely assign the experimental vibrational frequencies observed in IR and Raman spectra, computational methods are employed. orientjchem.org Density Functional Theory (DFT) is a robust quantum mechanical approach used to calculate the optimized molecular geometry and predict the harmonic vibrational frequencies of a molecule in its ground state. unlp.edu.armdpi.com

The standard procedure involves:

Geometry Optimization: The structure of this compound is optimized using a selected DFT functional, such as B3LYP, and a suitable basis set, for example, 6-311++G(d,p). nih.govnih.gov This calculation finds the lowest energy conformation of the molecule.

Frequency Calculation: Using the optimized geometry, the vibrational frequencies are calculated. The theoretical results are typically scaled by a known factor to correct for systematic errors arising from the harmonic approximation and basis set limitations, thereby improving agreement with experimental data. researchgate.net

Spectral Assignment: The calculated frequencies, along with their predicted IR intensities and Raman activities, are correlated with the peaks in the experimental ATR-IR and Raman spectra. unlp.edu.ar This allows for an unambiguous assignment of each observed band to a specific molecular motion (e.g., stretching, bending, or rocking) of the functional groups within this compound. mdpi.com

This combined experimental and theoretical approach provides high confidence in the structural characterization of the molecule. unlp.edu.ar

X-ray Diffraction (XRD) for Crystalline State Structure (if applicable)

For compounds that can be crystallized, single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This powerful technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

If a suitable single crystal of this compound were grown, XRD analysis would reveal:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, the fundamental repeating block of the crystal.

Crystal System and Space Group: The classification of the crystal's symmetry (e.g., monoclinic, orthorhombic) and the specific symmetry operations that define the arrangement of molecules within the unit cell.

Molecular Conformation: The exact solid-state conformation of the molecule, including the torsion angles of the flexible benzyloxy bridge.

Intermolecular Interactions: The presence and geometry of non-covalent interactions, such as C-H···F or π-π stacking interactions, which govern the crystal packing.

In cases where single crystals are not obtainable, Powder X-ray Diffraction (PXRD) can be used to analyze the microcrystalline solid, providing information about the phase purity and crystal lattice parameters. The experimental powder pattern can be compared to patterns simulated from theoretical crystal structures.

As of the latest literature surveys, a specific crystal structure determination for this compound has not been publicly reported. The analysis of related fluorinated organic molecules, however, demonstrates that such studies are crucial for understanding solid-state packing and polymorphism.

Derivatization Strategies for Enhanced Analysis and Functionalization of 3 Fluorobenzyloxybenzene

Analytical Derivatization for Improved Detection Sensitivity and Selectivity

The primary goal of analytical derivatization is to modify an analyte to make it more suitable for a specific analytical technique, often by increasing its volatility, improving its chromatographic behavior, or enhancing its detector response. researchgate.net

For Gas Chromatography-Mass Spectrometry (GC-MS), analytes must be volatile and thermally stable. While 3-Fluorobenzyloxybenzene is inherently suitable for GC analysis, derivatization could be employed to improve peak symmetry or enhance sensitivity. mdpi.com Common derivatization reactions like silylation or acylation target active hydrogen atoms in functional groups such as alcohols, amines, or carboxylic acids. researchgate.net Since this compound lacks these groups, direct derivatization for GC-MS is less common but could be relevant for its hydroxylated metabolites. For instance, silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts polar hydroxyl groups into less polar and more volatile trimethylsilyl (B98337) ethers, a technique that would be applicable to mono-hydroxylated derivatives of this compound. mdpi.com

In the context of Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can significantly enhance performance, particularly for non-polar compounds that exhibit poor retention on reversed-phase columns or ionize inefficiently. nih.gov Fluorinated stationary phases, for example, show unique selectivity and can improve retention for halogenated aromatic compounds. chromatographyonline.comchromatographyonline.com Furthermore, introducing a permanently charged or easily ionizable group can dramatically increase sensitivity in electrospray ionization (ESI) mass spectrometry. While not directly applied to this compound in available literature, a conceptual strategy would involve introducing a functional group that can be readily derivatized.

Table 1: Potential Derivatization Strategies for Chromatographic Enhancement

| Target Molecule | Analytical Technique | Derivatization Strategy | Reagent Example | Purpose |

| Hydroxylated this compound | GC-MS | Silylation | BSTFA | Increase volatility and thermal stability. mdpi.com |

| This compound | LC-MS | Introduction of a charged moiety | (Hypothetical) Friedel-Crafts acylation followed by reaction with Girard's reagent T | Improve ionization efficiency for ESI-MS. mdpi.com |

| This compound | LC | Use of specialized stationary phases | Pentafluorophenyl (PFP) column | Enhance retention and selectivity for fluorinated aromatics. chromatographyonline.comresearchgate.net |

While this compound possesses aromatic rings that absorb UV light, derivatization can be used to introduce a new chromophore or fluorophore to enhance detection for UV-Visible or fluorescence-based systems. uwo.cascribd.com This is particularly useful in LC, where it can increase sensitivity and selectivity. libretexts.org A chromophore is a part of a molecule responsible for its color by absorbing light in the visible spectrum. uwo.ca A fluorophore is a fluorescent chemical compound that can re-emit light upon light excitation.

A potential strategy to introduce a new chromophore would be the nitration of one of the aromatic rings. Nitroaromatic compounds are known to be significant chromophores. aaqr.org This modification would shift the absorption wavelength, potentially moving it away from interfering substances in a complex matrix.

For a more significant increase in sensitivity, a fluorophore can be introduced. This often involves a two-step process: first, a reactive handle is installed on the this compound scaffold, and second, this handle is reacted with a fluorescent tagging agent. For example, a Friedel-Crafts acylation could introduce a ketone, which could then be labeled with a fluorescent hydrazine (B178648) such as dansyl hydrazine. Alternatively, a newly introduced amino group could be reacted with reagents like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) or o-phthalaldehyde (B127526) (OPA) to yield highly fluorescent products. libretexts.org Recently, tetrazine ethers have been identified as being intrinsically fluorescent, suggesting that direct etherification with a suitable tetrazine could be a one-step method to generate a fluorescent derivative. rsc.org

Table 2: Potential Derivatizing Agents for Spectroscopic Enhancement

| Derivatization Agent | Target Functionality | Resulting Group | Detection Method |

| Nitrating Mixture (HNO₃/H₂SO₄) | Aromatic Ring | Nitro Group | UV-Vis aaqr.org |

| Dansyl Hydrazine | Carbonyl Group | Hydrazone | Fluorescence |

| FMOC-Cl | Amine Group | Carbamate | Fluorescence libretexts.org |

| 4-chloro-7-nitrobenzofurazan (NBD-Cl) | Amine or Thiol Group | NBD-adduct | Fluorescence acs.org |

| SAMSA Fluorescein | Thiol Group | Thioether | Fluorescence nih.gov |

Strategies for Chromatographic Performance Enhancement (GC-MS, LC-MS)

Synthetic Derivatization for Functional Group Interconversion and Analogue Synthesis

Synthetic derivatization uses this compound as a starting material to build new molecules. This involves leveraging the existing structure to control the introduction of new functional groups and then using those groups to construct novel and potentially valuable compounds.

Site-selective functionalization is a key challenge in organic synthesis. researchgate.netthieme.de In this compound, the two aromatic rings have different electronic properties. The fluorinated ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of fluorine, which acts as an ortho-, para-director. The benzyloxy-substituted ring is activated by the electron-donating ether group, which is also an ortho-, para-director. This inherent difference allows for some degree of regiocontrol in reactions like nitration or halogenation, which would likely occur on the more activated, non-fluorinated ring.

Modern synthetic methods, such as transition-metal-catalyzed C-H activation, offer powerful tools for functionalizing otherwise inert C-H bonds with high selectivity. nih.govberkeley.edu By choosing the appropriate catalyst and directing group, it is possible to functionalize specific positions on either aromatic ring that are not accessible through classical electrophilic substitution reactions. For instance, iridium-catalyzed borylation can install a boryl group at a specific C-H bond, which can then be converted into a wide range of other functionalities. nih.gov

Once this compound has been functionalized, it becomes a versatile precursor for a variety of novel structural motifs. The classic Ullmann condensation or the more modern Buchwald-Hartwig and Chan-Lam cross-coupling reactions are primary methods for synthesizing diaryl ethers. rsc.orgorganic-chemistry.orgnih.govacs.orgorganic-chemistry.org However, starting from a pre-formed diaryl ether like this compound, other transformations become central.

A common strategy involves introducing a halogen (e.g., bromine) onto one of the aromatic rings. This bromo-derivative can then participate in palladium-catalyzed cross-coupling reactions. For example, a Suzuki-Miyaura coupling with an arylboronic acid can generate a tri-aryl system, a structure of interest in materials science and medicinal chemistry. libretexts.orgwikipedia.orgacs.org

Another approach is the introduction and transformation of a nitro group. Nitration followed by reduction yields an amino group. This amine is a versatile synthetic handle that can be acylated to form amides, reacted with sulfonyl chlorides to form sulfonamides, or converted into a diazonium salt. The diazonium salt is a gateway to numerous other functionalities via Sandmeyer-type reactions.

Furthermore, functionalized diaryl ethers can serve as key intermediates for more complex heterocyclic structures. For instance, appropriately substituted diaryl ethers can undergo intramolecular cyclization to form phenoxazines or xanthenes, which are core structures in many fluorescent dyes. beilstein-journals.orgnih.gov

Table 3: Examples of Novel Motifs from Functionalized this compound

| Precursor | Reaction Type | Resulting Motif/Compound Class | Potential Application |

| Bromo-3-fluorobenzyloxybenzene | Suzuki-Miyaura Coupling libretexts.orgwikipedia.org | Biaryl-substituted diaryl ether | Advanced Materials, Ligands |

| Amino-3-fluorobenzyloxybenzene | Acylation/Sulfonylation | Amides/Sulfonamides | Pharmaceuticals |

| Ortho-iodo-amino-3-fluorobenzyloxybenzene | Intramolecular Cyclization | Phenoxazine derivative | Dyes, Photoredox Catalysts beilstein-journals.orgnih.gov |

| Diaryl ether with ortho-iodo and amino groups | Cyclization | Oxazine Dyes | Fluorescent Probes nih.gov |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies on 3 Fluorobenzyloxybenzene and Its Analogs in Vitro Focus

Systematic In Vitro SAR Methodologies for Fluorinated Aromatic Ethers

The core of SAR lies in the iterative process of synthesizing and testing a series of structurally related compounds to map out the chemical features responsible for biological activity. For fluorinated aromatic ethers like 3-fluorobenzyloxybenzene, these studies are crucial for understanding the multifaceted role of the fluorine atom and the ether linkage in molecular recognition processes.

Positional Isomerism and Substituent Effects on In Vitro Activity

The precise placement of a fluorine atom on the benzene (B151609) ring is a critical determinant of a molecule's biological profile. Altering the fluorine from the meta position (3-position) to the ortho (2-position) or para (4-position) can significantly impact the compound's electronic properties, preferred conformation, and metabolic weak spots. These changes, in turn, influence how the molecule fits into and interacts with the binding site of a target protein.

For example, the strategic placement of fluorine is a key consideration in designing enzyme inhibitors. While not directly involving this compound, research on inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) illustrates this principle effectively. In these studies, fluorinated analogs were synthesized to probe interactions within the enzyme's active site. The position of the fluorine atom was found to be crucial for optimizing binding affinity, as it can form specific hydrogen bonds or halogen bonds with amino acid residues in the binding pocket. The electron-withdrawing nature of fluorine also modulates the charge distribution across the aromatic ring, which can enhance or diminish key interactions that lead to enzyme inhibition.

Exploration of Structural Modifications on Bio-recognition (e.g., enzyme inhibition, receptor binding, in vitro cell-based assays)

Beyond altering the fluorine position, SAR studies involve a broader exploration of a molecule's structure to optimize its interaction with a biological target. This includes modifying the linker connecting the two aromatic rings, adding or changing substituents on either ring, or replacing entire chemical groups.

In the development of novel antagonists for the P2Y12 receptor, a critical target in antiplatelet therapy, researchers have investigated a series of compounds containing a fluorinated benzyl (B1604629) ether motif. Systematic modifications to the molecular scaffold and its peripheral groups revealed that even minor changes could lead to substantial differences in receptor binding affinity as measured in in vitro assays. This highlights the sensitivity of the receptor's binding pocket to the specific shape and electronic properties of the antagonist.

Similarly, in the quest for potent inhibitors of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy, compounds featuring a (benzyloxy)aniline scaffold have been studied. These studies demonstrated that the ether oxygen atom often acts as a critical hydrogen bond acceptor, anchoring the molecule within the active site. The substitution pattern on the benzyl group, including the presence and position of fluorine atoms, directly influences the orientation of the molecule and the strength of this key hydrogen bond interaction. Introducing fluorine can lead to more favorable binding energies, sometimes by displacing water molecules from the active site, resulting in enhanced inhibitory potency.

Interactive Table: Impact of Structural Modifications on In Vitro Activity

Below is a summary of findings from research on compounds structurally related to this compound.

| Compound Series | Target | Structural Modification | Observed Effect on In Vitro Activity |

| P2Y12 Antagonists | P2Y12 Receptor | Modifications to the core and side chains of molecules containing a fluorinated benzyl ether. | Alterations significantly impacted receptor binding affinity, demonstrating the high structural and electronic requirements for recognition at the binding site. |

| IDO1 Inhibitors | IDO1 Enzyme | Variations in the substitution pattern on the (benzyloxy)aniline scaffold. | The ether oxygen was identified as a key hydrogen bond acceptor. Fluorine substitution on the benzyl ring was shown to modulate binding orientation and strength, thereby affecting enzyme inhibition. |

Computational QSAR Model Development for Predictive Research

QSAR provides a quantitative framework for the insights gained from SAR studies. By establishing a mathematical relationship between chemical structure and biological activity, QSAR models serve as powerful predictive tools. They enable the virtual screening of thousands of compounds, helping to prioritize the most promising candidates for synthesis and subsequent in vitro testing, thereby accelerating the discovery process.

Selection and Calculation of Molecular Descriptors

The development of a predictive QSAR model begins with the characterization of molecules using numerical values known as molecular descriptors. These descriptors encode various physicochemical properties of the compounds. For this compound and its analogs, relevant descriptors include:

Electronic Descriptors: These quantify the electronic nature of the molecule. Examples include partial atomic charges, dipole moment, and the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO). Given fluorine's high electronegativity, these descriptors are particularly significant.

Steric Descriptors: These relate to the molecule's size, shape, and three-dimensional structure. Descriptors such as molecular weight, volume, and surface area are used to model how a molecule physically fits within a target's binding site.

Hydrophobic Descriptors: Commonly represented by logP (the logarithm of the octanol-water partition coefficient), these descriptors measure a molecule's lipophilicity, which is crucial for membrane permeability and binding to hydrophobic pockets within proteins.

These descriptors are calculated for a series of compounds with known in vitro activities using specialized computational software.

Statistical Validation of QSAR Models (e.g., cross-validation, external validation)

A QSAR model's utility is entirely dependent on its predictive accuracy. Therefore, it must undergo rigorous statistical validation to ensure its robustness and generalizability. Key validation methods include:

Cross-Validation: This internal validation technique assesses a model's stability. The training dataset is systematically partitioned, and the model is repeatedly built on a subset of the data and tested against the remaining data. The leave-one-out (LOO) method is a common approach where the model's ability to predict each single compound is tested based on a model built from all other compounds. A high cross-validated correlation coefficient (q²) suggests a robust and internally consistent model.

External Validation: This is the most stringent test of a model's predictive power. The model, built using the training set, is used to predict the biological activities of an external test set of compounds that were not used during model development. The predictive ability is quantified by the predictive R² (R²pred). A high value indicates that the model can successfully predict the activity of new, previously unseen compounds.

Successful validation provides confidence that the QSAR model can be reliably used to guide the design of new analogs of this compound.

Pharmacophore Modeling and Ligand-Based Design for In Vitro Studies

In scenarios where the 3D structure of the biological target is not available, ligand-based design methods are invaluable. Pharmacophore modeling is a principal technique in this area. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be recognized by the target and trigger a biological response.

By analyzing a set of active molecules related to this compound, a common pharmacophore hypothesis can be generated. For this class of compounds, a typical pharmacophore model might include:

An aromatic ring feature.

A hydrogen bond acceptor (the ether oxygen).

A hydrophobic region.

A second aromatic ring feature.

A halogen bond feature (the fluorine atom).

This 3D electronic and steric map of requirements serves as a template. It can be used as a virtual screen to search large chemical databases for novel molecules that fit the pharmacophore model, even if they have a completely different underlying chemical scaffold. This approach was implicitly used in the design of P2Y12 antagonists, where understanding the key binding features of known active molecules, including those with fluorinated benzyl ether groups, guided the design of new potential drug candidates. This strategy facilitates the discovery of structurally diverse compounds that are likely to be active in in vitro assays, expanding the chemical space for exploration.

Synthetic Utility and Applications of 3 Fluorobenzyloxybenzene in Advanced Organic Synthesis

Role as a Building Block for Complex Polyaromatic Systems

The term polyaromatic system encompasses not only fused-ring polycyclic aromatic hydrocarbons (PAHs) but also molecules comprised of multiple, non-fused aryl rings linked together, often referred to as biaryls or oligo-aryls. While not typically a direct precursor for fused PAHs, the 3-fluorobenzyloxybenzene scaffold is highly valuable for constructing these non-fused polyaromatic systems. This is primarily achieved by converting this compound into reactive intermediates suitable for metal-catalyzed cross-coupling reactions. wikipedia.orgorganic-chemistry.org

Palladium-catalyzed reactions such as the Suzuki-Miyaura, Stille, and Heck couplings are powerful and widely used methods for the formation of carbon-carbon (C-C) bonds between sp²-hybridized carbon atoms of aromatic rings. wikipedia.orgnih.gov To participate in these reactions, this compound can be functionalized into either an organometallic reagent or an organohalide.

For instance, conversion to 3-(benzyloxy)phenylboronic acid allows it to act as the nucleophilic partner in Suzuki-Miyaura couplings. cymitquimica.comchemimpex.comsigmaaldrich.com This boronic acid derivative can be coupled with a variety of aryl halides or triflates to generate complex biaryl structures. chemimpex.comsigmaaldrich.com Conversely, halogenation of the this compound structure, for example to create 1-bromo-3-(benzyloxy)benzene, prepares it to act as the electrophilic partner in these coupling reactions. The bromine atom serves as an effective leaving group, enabling coupling with various organometallic reagents, including organoboron, organotin, or organolithium compounds. organic-chemistry.orgsmolecule.com

The Stille coupling, which utilizes organotin reagents, offers another route for forming C-C bonds and is known for its tolerance of a wide array of functional groups. organic-chemistry.orgnrochemistry.comwikipedia.org A tin derivative of this compound could be coupled with an aryl halide, or an aryl halide derivative of this compound could be coupled with an organostannane to build polyaromatic systems. montana.eduresearchgate.net

The following table illustrates the potential of this compound derivatives in forming polyaromatic biaryl systems via Suzuki-Miyaura coupling.

| This compound Derivative | Coupling Partner | Catalyst System (Typical) | Resulting Polyaromatic Structure Type |

|---|---|---|---|

| 3-(Benzyloxy)phenylboronic acid | Aryl Halide (e.g., Bromobenzene) | Pd(PPh₃)₄ / Base | Substituted Biphenyl (B1667301) |

| 1-Bromo-3-(benzyloxy)benzene | Arylboronic Acid (e.g., Phenylboronic acid) | Pd(OAc)₂ / Ligand / Base | Substituted Biphenyl |

| 3-(Benzyloxy)phenylboronic acid | Heteroaryl Halide (e.g., 2-Bromopyridine) | Pd(dppf)Cl₂ / Base | Aryl-Heteroaryl System |

| 1-Iodo-3-(benzyloxy)benzene | Thienylboronic acid | Pd(PPh₃)₄ / Base | Aryl-Thiophene System |

Precursor in the Synthesis of Functional Materials (e.g., polymers, optoelectronic components)

The this compound structure is a relevant motif for the synthesis of high-performance functional materials, particularly fluorinated poly(aryl ether)s (FPAEs). These polymers are of significant interest for applications in microelectronics and optoelectronics due to their desirable properties, which include low dielectric constants, low dielectric loss, high thermal stability, and excellent hydrophobicity. Current time information in Bangalore, IN.

The primary synthetic route to FPAEs is through nucleophilic aromatic substitution (NAS) polycondensation. smolecule.com This process typically involves the reaction of a bisphenol monomer with an activated fluoroaromatic monomer (often containing multiple fluorine atoms) in the presence of a base like potassium carbonate. cymitquimica.comCurrent time information in Bangalore, IN. While this compound itself is a monofunctional molecule, it serves as a model for the synthesis of difunctional monomers necessary for polymerization. For example, a bisphenol monomer could be synthesized incorporating the fluorobenzyloxy-phenyl moiety, which could then be polymerized with a comonomer like decafluorobiphenyl.

The resulting FPAEs can be processed into thin films with properties suitable for optoelectronic devices. Current time information in Bangalore, IN. Materials with tunable optoelectronic properties are essential for technologies like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). sigmaaldrich.comorganic-chemistry.org The precise structure of the polymer, including the nature and position of substituents on the aromatic rings, allows for the fine-tuning of properties such as the optical bandgap and frontier orbital energy levels (HOMO/LUMO). nrochemistry.com

The table below summarizes typical properties of related fluorinated poly(aryl ether)s, indicating the performance characteristics that could be expected from polymers incorporating the this compound structural unit.

| Fluorinated Poly(aryl ether) Type | Key Monomers | Dielectric Constant (at 1 MHz or higher) | Thermal Stability (Td5, 5% Weight Loss Temp.) | Key Application Area |

|---|---|---|---|---|

| FPAE with Trifluoromethyl Groups | 4,4′-dihydroxy-2,2′-bis(trifluoromethyl)biphenyl and various difluoride monomers | 2.07–2.80 | 514–555 °C | High-speed communication networks |

| Crosslinked FPAE with POSS | Diphenol POSS and decafluorodiphenyl monomers | 2.17–2.58 | >450 °C | Microelectronics, Optoelectronics |

| FPAE with Amino Cross-linking | Perfluorobiphenyl and 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane | 2.33 | 506 °C | Microelectronics |

Integration into Synthetic Routes for Biologically Active Molecules (non-clinical)

The this compound scaffold is frequently incorporated into the design and synthesis of novel molecules for biological research. In this non-clinical context, the focus is on creating compounds to probe biological pathways, validate new drug targets, or serve as leads for further optimization in medicinal chemistry. The fluorobenzyloxy moiety is attractive because the fluorine atom can enhance binding affinity, improve metabolic stability by blocking sites of oxidation, and increase lipophilicity, which can affect cell permeability.

Research has shown the utility of this structural unit in several areas:

Enzyme Inhibitors: Derivatives have been synthesized as inhibitors of enzymes implicated in disease. For example, a series of 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile derivatives containing a 4-((4-fluorobenzyl)oxy) moiety were investigated as inhibitors of butyrylcholinesterase (BChE), an enzyme relevant to the progression of Alzheimer's disease. sigmaaldrich.com

Modulators of Protein Function: The 3-fluorobenzyloxy group has been part of molecules designed to modulate protein-protein interactions or induce specific cellular responses. In one study, novel 3-cyanopyridine (B1664610) derivatives were synthesized starting from a chalcone (B49325) bearing a 4-fluorobenzyloxy group. Current time information in Bangalore, IN. These compounds were found to modulate the function of survivin, an inhibitor of apoptosis protein, thereby promoting cell death in cancer cell lines. Current time information in Bangalore, IN.

Scaffolds for Target-Oriented Synthesis: The moiety serves as a key building block in the synthesis of complex molecules targeting specific biological pathways. For instance, it has been incorporated into inhibitors of aggrecanases, a class of enzymes involved in the cartilage degradation observed in osteoarthritis.

The following table details specific examples of non-clinical biologically active molecules whose synthesis utilizes a precursor related to this compound.

| Target Molecule Class | Synthetic Precursor Moiety | Biological Target / Area of Investigation (Non-Clinical) | Reference |

|---|---|---|---|

| 3-Cyanopyridine Derivatives | 4-Fluorobenzyloxyacetophenone | Survivin modulation and apoptosis induction in cancer cell lines | Current time information in Bangalore, IN. |

| 2-Amino-pyrano[3,2-c]quinoline-3-carbonitriles | 4-((4-Fluorobenzyl)oxy)-3-methoxyphenyl group | Butyrylcholinesterase (BChE) inhibition (Alzheimer's disease research) | sigmaaldrich.com |

| Oxoisoindoline Derivatives | 4-(Benzyloxy)phenyl substituent | Aggrecanase inhibition (Osteoarthritis research) |

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The synthesis of diaryl ethers, including 3-Fluorobenzyloxybenzene, has traditionally relied on methods like the Williamson ether synthesis and Ullmann condensation. organic-chemistry.orgjsynthchem.com However, these methods often require harsh reaction conditions, toxic metal catalysts, and generate significant waste, making them less environmentally friendly. organic-chemistry.orgchemistryjournals.net The future of synthesizing this compound lies in the development of greener, more sustainable alternatives that align with the principles of green chemistry. chemistryjournals.netnano-ntp.com

Emerging strategies focus on several key areas:

Transition-Metal-Free Catalysis: A significant push is being made to replace rare and toxic transition metals like palladium with more abundant and benign alternatives. labmanager.comritsumei.ac.jp Research has shown promising results with hypervalent iodine reagents, which can mediate O-arylation under mild, metal-free conditions. organic-chemistry.orglabmanager.comacs.org These methods often proceed with high efficiency and regioselectivity. organic-chemistry.org For instance, the use of trimethoxyphenyl (TMP)-iodonium(III) acetate (B1210297) has been proposed as a recyclable, sustainable alternative for producing diaryl ethers with high yields. labmanager.comritsumei.ac.jp

Photoredox and Electrochemical Catalysis: These modern techniques offer pathways to generate reactive intermediates under exceptionally mild conditions, often using light or electricity as the driving force. nih.govresearchgate.net Photochemical SN1 reactions, for example, can employ C–H precursors instead of pre-functionalized halides, bypassing the need for strong bases that are incompatible with sensitive functional groups. researchgate.net Electrochemical methods can also be used to create hindered ethers by generating carbocations from simple carboxylic acids. nih.gov

Aqueous Micellar Catalysis: Performing reactions in water is a primary goal of green chemistry. chemistryjournals.net The use of aqueous micellar conditions, where surfactants form nanoreactors in water, can facilitate organic reactions like C-O cross-couplings. This approach not only reduces the reliance on volatile organic solvents but can also improve reaction yields and lower catalyst loading. nih.gov

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, enhance safety, and allow for easier scalability compared to traditional batch processes. chemistryjournals.net Integrating sustainable catalytic methods into flow systems represents a powerful future direction for the industrial production of this compound and its derivatives.

Table 1: Comparison of Synthetic Methodologies for Diaryl Ether Synthesis

| Feature | Traditional Methods (e.g., Ullmann) | Emerging Sustainable Methods |

|---|---|---|

| Catalyst | Often requires copper or palladium. jsynthchem.com | Can be transition-metal-free (e.g., hypervalent iodine) or use earth-abundant metals. organic-chemistry.orglabmanager.com |

| Solvents | Typically high-boiling, toxic organic solvents. mdpi.com | Water, ionic liquids, or supercritical fluids; sometimes solvent-free. chemistryjournals.net |

| Conditions | High temperatures, strong bases. organic-chemistry.orgresearchgate.net | Mild conditions, often at room temperature. organic-chemistry.org |

| Waste | Generates significant metallic and organic waste. ritsumei.ac.jp | Reduced waste (higher atom economy), potential for catalyst recycling. nano-ntp.comritsumei.ac.jp |

| Efficiency | Can have issues with selectivity and yield. labmanager.com | Often demonstrates high yields and selectivity. organic-chemistry.org |

Advanced Computational Prediction and Design of Derivatives

Computational chemistry provides powerful tools to predict molecular properties and guide the design of new functional molecules, saving significant time and resources in the lab. For this compound, in silico approaches are crucial for exploring its potential in areas like medicinal chemistry and materials science.

Future research in this area will likely focus on:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing QSAR models, researchers can correlate the structural features of this compound derivatives with their biological activity or physical properties. For example, multivariate image analysis applied to QSAR (MIA-QSAR) has been successfully used to model the herbicidal activity of other diaryl ether derivatives, leading to the design of more potent compounds. researchgate.net This approach could be applied to design novel this compound-based inhibitors for enzymes like aggrecanases, which are implicated in osteoarthritis. researchgate.netacs.org